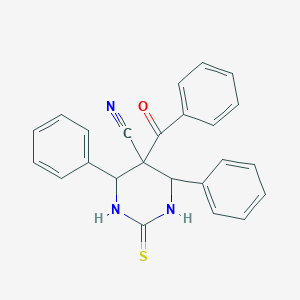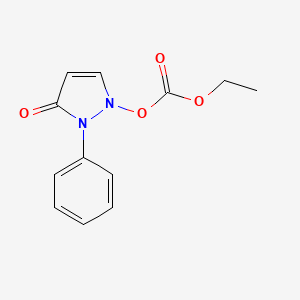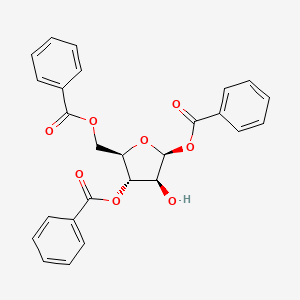
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a 3-oxobutyl group attached to the nitrogen atom at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the 3-oxobutyl group. One common synthetic route involves the following steps:
Bromination: The starting material, pyrimidine-2,4(1H,3H)-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable 3-oxobutylating agent, such as 3-bromobutan-2-one, in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the 3-oxobutyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives and other oxidized products.
科学研究应用
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
作用机制
The mechanism of action of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and the 3-oxobutyl group play crucial roles in the binding affinity and specificity of the compound. The pyrimidine ring can interact with the active site of the target protein, while the substituents modulate the overall binding interactions.
相似化合物的比较
Similar Compounds
5-Chloro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different binding affinities and selectivities in biological systems. Additionally, the 3-oxobutyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications.
属性
CAS 编号 |
133593-63-2 |
|---|---|
分子式 |
C8H9BrN2O3 |
分子量 |
261.07 g/mol |
IUPAC 名称 |
5-bromo-1-(3-oxobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(12)2-3-11-4-6(9)7(13)10-8(11)14/h4H,2-3H2,1H3,(H,10,13,14) |
InChI 键 |
BWMYEEFXHQTLER-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCN1C=C(C(=O)NC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)



![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)






